N-(4-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
Description
The compound N-(4-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide (hereafter referred to as the "target compound") is a thiazol-thiophene hybrid amide featuring a cyclohexenylethylamino side chain. Thiazole derivatives are well-documented for their antimicrobial, anticancer, and enzyme-inhibitory properties, while thiophene carboxamides are known for their electronic versatility in drug design .
Properties
IUPAC Name |
N-[4-[3-[2-(cyclohexen-1-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c23-17(20-11-10-14-5-2-1-3-6-14)9-8-15-13-26-19(21-15)22-18(24)16-7-4-12-25-16/h4-5,7,12-13H,1-3,6,8-11H2,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDSEBQJKQFFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural similarities with several reported thiazole-amide derivatives. Key comparisons include:
Table 1: Structural Comparison of Target Compound with Analogues
*Estimated based on structural components.
Key Observations :
- Substituent Diversity : The target compound’s cyclohexenylethyl group introduces significant hydrophobicity compared to the methoxybenzyl group in the furan-carboxamide analogue (Ev3) and the dichlorophenyl group in the acetamide derivative (Ev2) . This may enhance membrane permeability but reduce aqueous solubility.
Crystallographic and Hydrogen-Bonding Patterns
Crystal packing and hydrogen-bonding motifs differ significantly among analogues:
- Ev2 : Forms inversion dimers via N–H···N hydrogen bonds (R₂²(8) motif), stabilizing the crystal lattice .
- Ev1 : A triazole-thione derivative forms a hexamer via N–H···O/S and O–H···S interactions .
For the target compound, the thiophene carboxamide’s carbonyl oxygen and thiazole nitrogen may participate in N–H···O or S···H interactions, though experimental confirmation is needed.
Q & A
Q. What are the recommended synthetic routes for N-(4-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions using agents like EDC or DCC to form amide bonds between the thiazole and thiophene-carboxamide moieties .
- Cyclization steps for thiazole ring formation under controlled temperature (e.g., 60–80°C) and inert atmospheres (N₂/Ar) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate intermediates and final products .
Optimization strategies: - Use continuous flow reactors for exothermic steps to improve yield and safety .
- Monitor reaction progress with TLC or HPLC to identify incomplete conversions .
Q. How should researchers characterize the structural integrity of this compound?
Key characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., cyclohexenyl proton shifts at δ 5.5–6.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (±2 ppm accuracy) .
- Infrared spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH bend at ~3300 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding patterns .
Q. What are common solubility challenges, and how can formulations be optimized for in vitro assays?
This compound is likely hydrophobic due to its thiophene and cyclohexenyl groups. Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4) to maintain solubility .
- Liposomal encapsulation : For cellular uptake studies, employ phosphatidylcholine-based liposomes .
- Surfactants : Add 0.1% Tween-80 to prevent aggregation in kinetic assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?
- Substituent variation : Replace the cyclohexenyl group with smaller (cyclopropyl) or bulkier (adamantyl) rings to probe steric effects .
- Bioisosteric replacement : Substitute the thiophene-carboxamide with benzothiophene or pyridine analogs to enhance π-π stacking .
- Protease stability assays : Test methyl/fluoro substitutions on the thiazole ring to reduce metabolic degradation .
Q. What computational methods are suitable for predicting target interactions and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR, CDK2) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QM/MM calculations : Analyze electronic effects of the carboxamide group on hydrogen-bonding networks .
Q. How should contradictory biological activity data (e.g., IC₅₀ variability) be resolved?
- Orthogonal assays : Cross-validate enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT) assays .
- Purity checks : Re-analyze batches via HPLC (≥95% purity) to exclude impurities as confounding factors .
- Target engagement studies : Use CETSA (cellular thermal shift assay) to confirm direct target binding in live cells .
Q. What strategies enhance metabolic stability for in vivo studies?
- Deuterium incorporation : Replace labile hydrogens (e.g., NH groups) to slow oxidative metabolism .
- Prodrug design : Mask the carboxamide as a tert-butyl ester for improved oral bioavailability .
- Microsomal assays : Test stability in liver microsomes (human/rodent) with NADPH cofactors to identify vulnerable sites .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
